molecular formula C6H7N5 B12844249 Imidazo[1,2-b][1,2,4]triazine-6-methanamine

Imidazo[1,2-b][1,2,4]triazine-6-methanamine

Cat. No.: B12844249
M. Wt: 149.15 g/mol
InChI Key: KBKPUUOUFJKPGY-UHFFFAOYSA-N
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Description

Imidazo[1,2-b][1,2,4]triazine-6-methanamine is a heterocyclic compound that features a fused ring system combining imidazole and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b][1,2,4]triazine-6-methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1,3,5-triazines with ketones in the presence of iodine (I2) as a catalyst . This reaction proceeds through an annulation process, forming the imidazo[1,2-b][1,2,4]triazine core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-b][1,2,4]triazine-6-methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents under basic or acidic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazo[1,2-b][1,2,4]triazine-6-carboxylic acid derivatives.

Scientific Research Applications

Imidazo[1,2-b][1,2,4]triazine-6-methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-b][1,2,4]triazine-6-methanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-b][1,2,4]triazine-6-methanamine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel bioactive molecules and advanced materials.

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

imidazo[1,2-b][1,2,4]triazin-6-ylmethanamine

InChI

InChI=1S/C6H7N5/c7-3-5-4-11-6(10-5)8-1-2-9-11/h1-2,4H,3,7H2

InChI Key

KBKPUUOUFJKPGY-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=CN2N=C1)CN

Origin of Product

United States

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